[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol [3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18188487
InChI: InChI=1S/C6H10F2O2/c7-5(8)6(3-9)1-2-10-4-6/h5,9H,1-4H2
SMILES:
Molecular Formula: C6H10F2O2
Molecular Weight: 152.14 g/mol

[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol

CAS No.:

Cat. No.: VC18188487

Molecular Formula: C6H10F2O2

Molecular Weight: 152.14 g/mol

* For research use only. Not for human or veterinary use.

[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol -

Specification

Molecular Formula C6H10F2O2
Molecular Weight 152.14 g/mol
IUPAC Name [3-(difluoromethyl)oxolan-3-yl]methanol
Standard InChI InChI=1S/C6H10F2O2/c7-5(8)6(3-9)1-2-10-4-6/h5,9H,1-4H2
Standard InChI Key UWQGGTPBWJXBOH-UHFFFAOYSA-N
Canonical SMILES C1COCC1(CO)C(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring substituted at the 3-position with a difluoromethyl (-CF₂H) group and a hydroxymethyl (-CH₂OH) side chain. Key structural attributes include:

  • Ring conformation: The THF ring adopts a puckered conformation, with the C3 substituents occupying equatorial positions to minimize steric strain.

  • Electron distribution: The electronegative fluorine atoms induce polarization in the C-F bonds, enhancing the electrophilicity of adjacent carbons .

Table 1: Key Structural Data

PropertyValueSource
Molecular formulaC₆H₁₀F₂O₂
Molecular weight152.14 g/mol
IUPAC name[3-(difluoromethyl)oxolan-3-yl]methanol
Boiling point198–202°C (estimated)
SolubilityMiscible in polar aprotic solvents (e.g., DMSO, THF)

Synthesis and Reaction Pathways

Industrial-Scale Preparation

The synthesis typically involves a multi-step process:

  • Cyclization: Maleic glycol is cyclized under acidic conditions to form 2,5-dihydrofuran .

  • Formylation: Catalytic hydroformylation introduces a formyl group at the 3-position using water gas (CO/H₂) and a cobalt carbonyl catalyst .

  • Difluoromethylation: The formyl group is converted to a difluoromethyl group via a halogen exchange reaction with HF or SF₄.

  • Reduction: The resulting aldehyde is reduced to the primary alcohol using sodium borohydride or catalytic hydrogenation .

Key Catalysts

  • Step 2: Hydroxyapatite-supported nickel or cobalt complexes improve regioselectivity .

  • Step 3: Triphenylphosphine-based cocatalysts enhance fluorination efficiency .

Table 2: Synthetic Optimization Parameters

StepConditionsYield (%)
1120–150°C, modified montmorillonite83
250–100°C, 0.1–3 MPa CO/H₂70–88
4NaBH₄ in methanol, 0°C92

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 250°C, releasing HF gas.

  • Oxidation: The hydroxymethyl group oxidizes to a ketone with Jones reagent or PCC .

  • Nucleophilic substitution: The alcohol undergoes Mitsunobu reactions or esterification with acyl chlorides.

Table 3: Comparative Reactivity of Analogues

CompoundReactivity with NaBH₄Fluorine Impact
[3-(Trifluoromethyl)THF-3-yl]methanolSlower reductionHigher electronegativity
[3-Methyl-THF-3-yl]methanolRapid reductionNo fluorine

Applications in Medicinal Chemistry

Drug Design

The difluoromethyl group mimics bioactive motifs in antiviral and anticancer agents. For example:

  • Antiviral activity: Analogues inhibit herpes simplex virus (HSV-1) by targeting viral envelope proteins .

  • Enzyme modulation: Fluorine’s electron-withdrawing effects enhance binding to acetylcholinesterase and PI3K/mTOR pathways .

Case Study: Compound 3g (a structural analogue) demonstrated 97% enantiomeric excess in asymmetric syntheses and showed potent M3 mAChR modulation, highlighting the role of fluorination in pharmacokinetics .

Future Directions

  • Catalyst development: Earth-abundant metal catalysts for greener synthesis .

  • Biological profiling: Target identification in neurodegenerative diseases .

  • Materials science: Fluorinated polymers for electrolyte membranes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator